Gluconic acid

Catalog No.
S601112
CAS No.
526-95-4
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gluconic acid

CAS Number

526-95-4

Product Name

Gluconic acid

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Solubility

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS
316 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
  • Metal recovery: Research explores using gluconic acid for recovering valuable metals like lithium and cobalt from waste materials, promoting resource sustainability [].
  • Bioremediation: Studies investigate its potential to remove heavy metals from contaminated soil and water, aiding in environmental cleanup efforts [].

Potential Applications in Medicine and Healthcare

Research is investigating the potential of gluconic acid and its derivatives for various medical applications:

  • Mineral supplements: Gluconate salts of calcium, iron, magnesium, and zinc are being explored as potential supplements to treat deficiencies in these essential minerals [].
  • Biomarkers for health and longevity: Recent studies suggest that circulating gluconic acid levels may be a potential biomarker for healthspan, longevity, and even mortality risk prediction [].

Other Research Applications

Gluconic acid's diverse properties lead to various ongoing research areas:

  • Food science: Research explores its use as a natural food acidulant, flavoring agent, and leavening agent in the food industry [].
  • Industrial cleaning: Studies investigate its effectiveness as a mild and eco-friendly cleaning agent for various surfaces and applications [].
  • Textile and leather processing: Research explores gluconic acid's potential as a pre-treatment agent for improving dye uptake and other textile and leather processing applications [].

Gluconic acid is an organic compound with the molecular formula C₆H₁₂O₇. It is a white solid that forms the gluconate anion in neutral aqueous solutions. The compound arises from the oxidation of glucose, making it naturally prevalent in various fruits, honey, and wine. Structurally, gluconic acid consists of a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group, classifying it as one of the stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid .

Gluconic acid is significant in both biological and industrial contexts due to its ability to chelate metal ions and its role as a mild organic acid. Its salts, known as gluconates, are widely used in various applications ranging from food additives to pharmaceuticals .

The primary reaction involving gluconic acid is its formation from glucose through enzymatic oxidation. This process is catalyzed by glucose oxidase, which converts glucose into glucono-δ-lactone and hydrogen peroxide:

  • Oxidation Reaction:
    C6H12O6+O2C6H10O6+H2O2\text{C}_6\text{H}_{12}\text{O}_6+\text{O}_2\rightarrow \text{C}_6\text{H}_{10}\text{O}_6+\text{H}_2\text{O}_2
  • Hydrolysis of Lactone:
    C6H10O6+H2OC6H12O7\text{C}_6\text{H}_{10}\text{O}_6+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{12}\text{O}_7

In addition to enzymatic pathways, gluconic acid can also be synthesized through chemical oxidation methods such as hypobromite oxidation and alkaline hydrolysis .

Gluconic acid exhibits several biological activities. It acts as a chelating agent for various metal ions (e.g., calcium, magnesium), which can help regulate electrolyte balance in biological systems. This property is particularly useful in medical applications where gluconates are employed to treat electrolyte imbalances .

Moreover, gluconic acid has been studied for its potential antioxidant properties and its role in promoting the bioavailability of essential minerals

Gluconic acid has a diverse range of applications:

  • Food Industry: Used as an acidity regulator and preservative (E574) in various food products.
  • Pharmaceuticals: Acts as a carrier for minerals (e.g., calcium gluconate) used to treat deficiencies and electrolyte imbalances.
  • Cleaning Products: Functions as a chelating agent to dissolve mineral deposits.
  • Construction: Used as a concrete admixture to retard setting times and improve workability.
  • Agriculture: Investigated for its potential in extracting rare earth elements from waste products like phosphogypsum .

Research has indicated that gluconic acid can enhance the solubility and bioavailability of minerals when used in conjunction with other compounds. Studies have shown its effectiveness in promoting reactions such as Knoevenagel condensation and Michael addition when used as a solvent or catalytic medium .

Additionally, its interactions with metals allow it to function effectively in formulations designed for cleaning or agricultural applications where metal solubility is crucial.

Gluconic acid shares structural similarities with several other organic acids, including:

Compound NameMolecular FormulaUnique Features
Lactic AcidC₃H₆O₃Produced during anaerobic respiration; sour taste.
Citric AcidC₆H₈O₇Found in citrus fruits; used as a preservative.
Acetic AcidC₂H₄O₂Commonly known as vinegar; strong odor and flavor.
Malic AcidC₄H₆O₅Present in apples; contributes to tartness.

Uniqueness of Gluconic Acid:

  • Gluconic acid's ability to form stable complexes with metal ions distinguishes it from other organic acids.
  • Its role as a mild organic acid makes it suitable for applications where stronger acids may cause adverse effects.

Physical Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
NKRA; Liquid
Colourless to light yellow, clear syrupy liquid
White solid; [Hawley]
Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

NEEDLES
WHITE POWDER
NEEDLES FROM ETHANOL & ETHER
CRYSTALS

XLogP3

-3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

196.05830272 g/mol

Monoisotopic Mass

196.05830272 g/mol

Heavy Atom Count

13

Taste

MILD ACID TASTE

Density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

LogP

-1.87 (estimated)

Melting Point

131 °C
113 - 118 °C

UNII

R4R8J0Q44B

Related CAS

124423-64-9
10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 780 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 227 of 780 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 553 of 780 companies with hazard statement code(s):;
H315 (85.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as part of electrolyte supplementation in total parenteral nutrition.

Pharmacology

Used as part of electrolyte salts to maintain cation-anion balance in solutions.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

Pictograms

Irritant

Irritant

Other CAS

133-42-6
526-95-4
10361-31-6

Absorption Distribution and Excretion

(99)TCM-LABELED GLUCONATE WAS ACCUMULATED RELATIVELY EARLY IN THE KIDNEY, AND ESP IN THE URINARY TRACT.

Wikipedia

Gluconic_acid
Nickelocene

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Cosmetics -> Buffering; Humectant; Solvent

Methods of Manufacturing

REACTION OF GLUCONIC ACID AND ANHYDROUS AMMONIA
MAY BE PREPARED FROM GLUCOSE BY ELECTROLYTIC OXIDN IN ALKALINE MEDIUM; BY CHEM OXIDN WITH HYPOBROMITES
BY HYDROLYSIS OF ALPHA-D-GLUCOSE WITH BROMINE PLUS H2SO4; BY GAMMA-IRRADIATION OF D-GLUCOSE;
AT PRESENT PRODUCED IN COMMERCIAL QUANTITIES BY FERMENTATIVE OXIDN OF ALDEHYDE GROUP IN GLUCOSE FROM CORN USING ASPERGILLUS NIGER, ASPERGILLUS FUMARICUS, ACETOBACTER ACETI, PENICILLIUM CHRYSOGENUM, & OTHER PENICILLIA.
CANNIZZARO REACTION ON GLUCOSE UNDER ALKALINE CONDITIONS FORMS SORBITOL AND GLUCONIC ACID
For more Methods of Manufacturing (Complete) data for GLUCONIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Construction
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
D-Gluconic acid: ACTIVE
IT IS CHIEF ACID IN HONEY.

Analytic Laboratory Methods

The enzyme gluconate kinase is useful to determine gluconic acid.

Storage Conditions

MAY BE STORED IN STAINLESS STEEL DRUMS. /COMMERCIAL PRODUCT/

Stability Shelf Life

TURNS YELLOW ON EXPOSURE TO LIGHT

Dates

Modify: 2023-08-15
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types